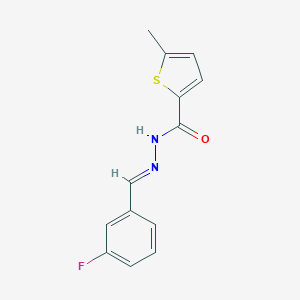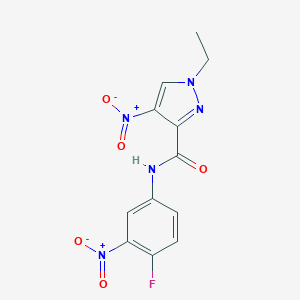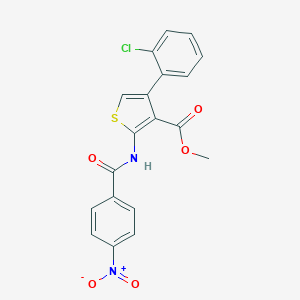![molecular formula C18H16Br2N2O4 B451070 3-(2-{[4-(ALLYLOXY)-2,3-DIBROMO-5-METHOXYPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID](/img/structure/B451070.png)
3-(2-{[4-(ALLYLOXY)-2,3-DIBROMO-5-METHOXYPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-{[4-(ALLYLOXY)-2,3-DIBROMO-5-METHOXYPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes allyloxy, dibromo, methoxy, and hydrazino functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{[4-(ALLYLOXY)-2,3-DIBROMO-5-METHOXYPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID typically involves multiple steps, starting with the preparation of the intermediate compounds. The initial step often includes the bromination of a methoxy-substituted phenyl ring, followed by the introduction of an allyloxy group. The subsequent steps involve the formation of a hydrazone linkage and the final attachment of the benzoic acid moiety. The reaction conditions generally require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to obtain high-purity this compound suitable for various applications.
化学反应分析
Types of Reactions
3-(2-{[4-(ALLYLOXY)-2,3-DIBROMO-5-METHOXYPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its chemical properties.
Substitution: The presence of bromine atoms makes it susceptible to nucleophilic substitution reactions, where bromine atoms can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.
科学研究应用
3-(2-{[4-(ALLYLOXY)-2,3-DIBROMO-5-METHOXYPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the development of new compounds and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving abnormal cell growth or microbial infections.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals, contributing to advancements in these sectors.
作用机制
The mechanism of action of 3-(2-{[4-(ALLYLOXY)-2,3-DIBROMO-5-METHOXYPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Similar compounds include other hydrazino-substituted benzoic acids and dibromo-substituted phenyl derivatives. Examples include:
- 3-(2-{[4-(ALLYLOXY)-2,3-DIBROMO-5-METHOXYPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID analogs with different substituents on the phenyl ring.
- Dibromo-substituted phenyl compounds with varying functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, selectivity, and efficacy.
属性
分子式 |
C18H16Br2N2O4 |
|---|---|
分子量 |
484.1g/mol |
IUPAC 名称 |
3-[(2Z)-2-[(2,3-dibromo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]hydrazinyl]benzoic acid |
InChI |
InChI=1S/C18H16Br2N2O4/c1-3-7-26-17-14(25-2)9-12(15(19)16(17)20)10-21-22-13-6-4-5-11(8-13)18(23)24/h3-6,8-10,22H,1,7H2,2H3,(H,23,24)/b21-10- |
InChI 键 |
GCYQPDDPCSUMOY-FBHDLOMBSA-N |
SMILES |
COC1=C(C(=C(C(=C1)C=NNC2=CC=CC(=C2)C(=O)O)Br)Br)OCC=C |
手性 SMILES |
COC1=C(C(=C(C(=C1)/C=N\NC2=CC=CC(=C2)C(=O)O)Br)Br)OCC=C |
规范 SMILES |
COC1=C(C(=C(C(=C1)C=NNC2=CC=CC(=C2)C(=O)O)Br)Br)OCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[(4-isopropoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B450987.png)

![Methyl 4-ethyl-5-methyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B450990.png)
![Methyl 2-[(3-ethoxybenzoyl)amino]-4-(3-methylphenyl)thiophene-3-carboxylate](/img/structure/B450994.png)
![5-{2-[(4-bromophenyl)sulfonyl]carbohydrazonoyl}-2-methoxybenzyl acetate](/img/structure/B450995.png)
![Methyl 5-(anilinocarbonyl)-2-{[(2-chloropyridin-3-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B450999.png)

![N'-[4-(benzyloxy)-3-methoxybenzylidene]-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B451003.png)
![4-chloro-N'-[4-methoxy-3-(methoxymethyl)benzylidene]benzohydrazide](/img/structure/B451004.png)
![4-bromo-N'-{[5-({4-nitrophenoxy}methyl)-2-furyl]methylene}benzenesulfonohydrazide](/img/structure/B451005.png)

![5-METHYL-2-[(4-METHYL-3-NITROBENZOYL)AMINO]-4-PHENYL-3-THIOPHENECARBOXAMIDE](/img/structure/B451007.png)

![4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-fluoro-4-methylphenyl)benzamide](/img/structure/B451011.png)
